molecular formula C13H7F3OS B8164764 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene

Cat. No.: B8164764
M. Wt: 268.26 g/mol
InChI Key: JFMTYNMWWVKDMG-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene is a thiophene-based aromatic compound characterized by a trifluoromethoxy-substituted phenyl group at the 5-position and an ethynyl moiety at the 2-position of the thiophene ring. Its molecular formula is C₁₃H₇F₃OS, with a molecular weight of 268.26 g/mol . The compound is identified by CAS number 2749771-03-5 and MDL number MFCD32705372, indicating its unique structural and synthetic identity. The trifluoromethoxy group (-OCF₃) imparts distinct electronic and steric properties, making this compound a subject of interest in materials science and medicinal chemistry for applications requiring enhanced lipophilicity and metabolic stability.

Properties

IUPAC Name

2-ethynyl-5-[3-(trifluoromethoxy)phenyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3OS/c1-2-11-6-7-12(18-11)9-4-3-5-10(8-9)17-13(14,15)16/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMTYNMWWVKDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions may vary, but it generally proceeds at elevated temperatures (around 80-100°C) under an inert atmosphere.

Industrial Production Methods

Industrial production of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The ethynyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue to 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene is 2-Ethynyl-5-(3-methoxyphenyl)thiophene (CAS: 2743767-35-1), which replaces the trifluoromethoxy group with a methoxy (-OCH₃) substituent . Below is a comparative analysis of these two compounds:

Property 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene 2-Ethynyl-5-(3-methoxyphenyl)thiophene
Molecular Formula C₁₃H₇F₃OS C₁₃H₁₀OS
Molecular Weight (g/mol) 268.26 214.29
Substituent at Phenyl Group -OCF₃ (trifluoromethoxy) -OCH₃ (methoxy)
CAS Number 2749771-03-5 2743767-35-1
MDL Number MFCD32705372 MFCD32705371

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to the electronegativity of fluorine atoms, which reduces electron density on the phenyl ring. This contrasts with the methoxy group (-OCH₃), which is electron-donating via resonance .
  • Impact : The electron-deficient aromatic system in the trifluoromethoxy derivative may enhance electrophilic substitution reactivity at specific positions, whereas the methoxy analogue favors nucleophilic interactions.

Lipophilicity and Steric Bulk: The trifluoromethoxy group increases lipophilicity (logP ≈ 3.5 estimated) compared to the methoxy analogue (logP ≈ 2.8), improving membrane permeability in biological systems. The larger van der Waals volume of -OCF₃ (vs.

Thermal and Chemical Stability

  • Thermal Stability : The trifluoromethoxy group’s strong C-F bonds enhance thermal stability, making the compound suitable for high-temperature applications (e.g., polymer synthesis).
  • Oxidative Resistance : The -OCF₃ group resists oxidative degradation better than -OCH₃, which is prone to demethylation under harsh conditions.

Biological Activity

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene is a thiophene derivative notable for its unique structural features, including an ethynyl group and a trifluoromethoxy-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}F3_3OS
  • Molecular Weight : 285.26 g/mol
  • IUPAC Name : 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene

Structural Features

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, which contributes to the compound's electronic properties.
  • Ethynyl Group : An alkyne functional group that can enhance the compound's reactivity.
  • Trifluoromethoxy Substitution : The presence of the trifluoromethoxy group significantly influences the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: MCF7 Breast Cancer Cells

In a study evaluating the anti-proliferative effects of various thiophene derivatives, 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene was tested against MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50_{50} value comparable to standard chemotherapeutics like cisplatin. The following table summarizes the findings:

CompoundIC50_{50} (µM)Reference
2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene1.75
Cisplatin2.5
Other Thiophene DerivativesVaries (0.5 - 2.0)

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Thiophenes are known for their ability to interact with microbial enzymes and cellular components, leading to inhibition of growth.

The proposed mechanism involves:

  • Interaction with Enzymes : The ethynyl and trifluoromethoxy groups may facilitate binding to active sites of microbial enzymes.
  • Disruption of Membrane Integrity : Thiophenes can integrate into lipid membranes, altering permeability and leading to cell death.

Synthetic Routes

The synthesis of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene typically involves a Sonogashira coupling reaction between a brominated thiophene derivative and an ethynylated phenol derivative in the presence of palladium catalysts.

Characterization Techniques

Characterization is performed using:

  • NMR Spectroscopy : To confirm the molecular structure.
  • Mass Spectrometry : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

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